molecular formula C14H18Cl2N2 B2463893 2-Naphthalen-1-yl-piperazine 2hcl CAS No. 2055842-01-6

2-Naphthalen-1-yl-piperazine 2hcl

Cat. No. B2463893
CAS RN: 2055842-01-6
M. Wt: 285.21
InChI Key: WBPLVBJNHVSZPE-UHFFFAOYSA-N
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Description

2-Naphthalen-1-yl-piperazine, also known as 2-(naphthalen-1-yl)piperazine, is a chemical compound with the empirical formula C14H16N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for 2-Naphthalen-1-yl-piperazine 2hcl is 1S/C14H16N2.2ClH/c1-2-6-12-11 (4-1)5-3-7-13 (12)14-10-15-8-9-16-14;;/h1-7,14-16H,8-10H2;2*1H . The molecular weight is 285.22 .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .

Scientific Research Applications

Anticonvulsant Activity

The compound has been explored for its potential as an anticonvulsant agent. Ghareb et al. (2017) synthesized derivatives of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione, including naphthalen-2-yl 2-(substituted piperazin-1-yl) acetate, and evaluated their anticonvulsant activity. The study showed significant delay in onset of convulsions and prolongation of survival time compared to phenobarbital in strychnine-induced seizures, indicating potential CNS depressant activity via modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).

Atypical Antipsychotic Agents

Research by Park et al. (2010) on (piperazin-1-yl-phenyl)-arylsulfonamides, which include naphthalene-2-sulfonic acid derivatives, identified these compounds as having high affinities for serotonin receptors (5-HT(2C) and 5-HT(6)). This finding suggests their potential use in developing atypical antipsychotic agents (Park et al., 2010).

Sigma-2 Receptor Ligands

In the field of radioligand therapy and imaging, Kassiou et al. (2005) studied 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-piperazine as a sigma-2 receptor ligand. Their findings contribute to understanding the potential application of these compounds in positron emission tomography (PET) for brain studies (Kassiou et al., 2005).

Dopamine Receptor Agonists

A study by Dutta et al. (2004) involved developing hybrid molecules for dopamine D2 and D3 receptors, combining aminotetralin and piperazine molecular fragments. These novel compounds exhibited high affinity and selectivity for the D3 receptor, indicating their potential use as agonists in dopamine-related treatments (Dutta et al., 2004).

Nerve Growth Factor Potentiators

Williams et al. (2010) synthesized 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), demonstrating its ability to enhance nerve growth factor's stimulation of neurite outgrowths, which could be relevant for neurodegenerative disease treatments (Williams et al., 2010).

Telomere Targeting Agents in Cancer Cells

Micco et al. (2013) explored tetra-substituted naphthalene diimide derivatives with positively charged termini as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds showed potential as telomere targeting agents in treating pancreatic cancer cells (Micco et al., 2013).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds for their luminescent properties and photo-induced electron transfer, which could be relevant for photodynamic therapy and imaging (Gan et al., 2003).

Detection of Cu2+ in Aqueous Solution

Chae et al. (2019) synthesized a dansyl-based chemosensor for detecting Cu2+, showcasing the potential application of naphthalen-1-yl-piperazine derivatives in environmental monitoring and bioimaging (Chae et al., 2019).

Cancer Cell Viability Inhibition

Girimanchanaika et al. (2021) designed NPB analogs targeting the phosphorylation of BAD-Ser99 in human mammary carcinoma cells, demonstrating their potential in cancer therapy (Girimanchanaika et al., 2021).

Safety and Hazards

The safety data sheet for 2-Naphthalen-1-yl-piperazine 2hcl suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 2-Naphthalen-1-yl-piperazine 2hcl, also known as 1-Naphthylpiperazine (1-NP), is the serotonin receptor . It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F receptors . These receptors play a crucial role in regulating mood, anxiety, sleep, and various other physiological functions.

Mode of Action

1-NP interacts with its targets by binding to the serotonin receptors. It exerts partial agonism at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F receptors, while antagonizing the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . This means it can both activate and inhibit these receptors, leading to a variety of physiological effects.

Biochemical Pathways

The compound’s interaction with the serotonin receptors affects various biochemical pathways. For instance, it can inhibit the adenylate cyclase pathway, reducing the production of cyclic AMP . This can lead to a decrease in neuronal firing rate, which may contribute to its anxiolytic effects .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple serotonin receptors. It can produce effects including hyperphagia, hyperactivity, and anxiolysis , which are likely mediated predominantly or fully by blockade of the 5-HT 2C receptor .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures. Furthermore, its efficacy may be influenced by the presence of other substances that compete for the same receptors.

properties

IUPAC Name

2-naphthalen-1-ylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14;;/h1-7,14-16H,8-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPLVBJNHVSZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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